molecular formula C14H11Cl2NO2 B14739977 N-[(2,4-dichlorophenyl)methyl]-3-(furan-2-yl)prop-2-enamide CAS No. 5384-58-7

N-[(2,4-dichlorophenyl)methyl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B14739977
CAS No.: 5384-58-7
M. Wt: 296.1 g/mol
InChI Key: CDSPWCDVUFPEOJ-UHFFFAOYSA-N
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Description

N-[(2,4-dichlorophenyl)methyl]-3-(furan-2-yl)prop-2-enamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a dichlorophenyl group, a furan ring, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dichlorophenyl)methyl]-3-(furan-2-yl)prop-2-enamide typically involves the reaction of 2,4-dichlorobenzylamine with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dichlorophenyl)methyl]-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2,4-dichlorophenyl)methyl]-3-(furan-2-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(2,4-dichlorophenyl)methyl]-3-(thiophen-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-[(2,4-dichlorophenyl)methyl]-3-(pyridin-2-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

N-[(2,4-dichlorophenyl)methyl]-3-(furan-2-yl)prop-2-enamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs. The furan ring can participate in specific interactions and reactions that are not possible with other heterocycles like thiophene or pyridine.

Properties

CAS No.

5384-58-7

Molecular Formula

C14H11Cl2NO2

Molecular Weight

296.1 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C14H11Cl2NO2/c15-11-4-3-10(13(16)8-11)9-17-14(18)6-5-12-2-1-7-19-12/h1-8H,9H2,(H,17,18)

InChI Key

CDSPWCDVUFPEOJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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